tert-butylN-[(2S)-7-aminoheptan-2-yl]carbamatehydrochloride
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Overview
Description
tert-Butyl N-[(2S)-7-aminoheptan-2-yl]carbamate hydrochloride: is a chemical compound commonly used in organic synthesis. It is a derivative of carbamic acid and is often employed as a protecting group for amines in peptide synthesis due to its stability under various reaction conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2S)-7-aminoheptan-2-yl]carbamate hydrochloride typically involves the reaction of tert-butyl chloroformate with the corresponding amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through crystallization or chromatography.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions using automated systems to ensure consistency and purity. The use of high-purity reagents and solvents is crucial to minimize impurities and maximize yield .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles depending on the desired product
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce primary or secondary amines .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[(2S)-7-aminoheptan-2-yl]carbamate hydrochloride is widely used as a protecting group for amines in peptide synthesis. Its stability under various reaction conditions makes it an ideal choice for multi-step syntheses .
Biology: In biological research, this compound is used to modify peptides and proteins, allowing for the study of their structure and function. It is also employed in the synthesis of biologically active molecules .
Medicine: In medicine, tert-butyl N-[(2S)-7-aminoheptan-2-yl]carbamate hydrochloride is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs .
Industry: Industrially, this compound is used in the production of various chemicals and materials, including polymers and resins .
Mechanism of Action
The mechanism of action of tert-butyl N-[(2S)-7-aminoheptan-2-yl]carbamate hydrochloride involves the formation of a stable carbamate linkage with the amine group of the target molecule. This linkage protects the amine from unwanted reactions during subsequent synthetic steps . The tert-butyl group can be removed under acidic conditions, regenerating the free amine .
Comparison with Similar Compounds
- tert-Butyl carbamate
- tert-Butyl N-[(2S)-1-amino-3-hydroxypropan-2-yl]carbamate hydrochloride
- tert-Butyl N-[(2S)-1-amino-4-methylpentan-2-yl]carbamate hydrochloride
Uniqueness: tert-Butyl N-[(2S)-7-aminoheptan-2-yl]carbamate hydrochloride is unique due to its specific structure, which provides stability and selectivity in protecting amine groups during peptide synthesis. Its long alkyl chain also offers distinct steric and electronic properties compared to other similar compounds .
Properties
Molecular Formula |
C12H27ClN2O2 |
---|---|
Molecular Weight |
266.81 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-7-aminoheptan-2-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C12H26N2O2.ClH/c1-10(8-6-5-7-9-13)14-11(15)16-12(2,3)4;/h10H,5-9,13H2,1-4H3,(H,14,15);1H/t10-;/m0./s1 |
InChI Key |
QPESTCASUMVTIA-PPHPATTJSA-N |
Isomeric SMILES |
C[C@@H](CCCCCN)NC(=O)OC(C)(C)C.Cl |
Canonical SMILES |
CC(CCCCCN)NC(=O)OC(C)(C)C.Cl |
Origin of Product |
United States |
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